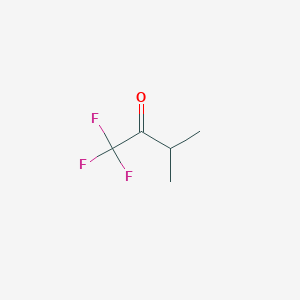

1,1,1-Trifluoro-3-methylbutan-2-one

Description

Trifluoromethyl-bismethyl ketone is a ketone.

Propriétés

IUPAC Name |

1,1,1-trifluoro-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O/c1-3(2)4(9)5(6,7)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCCAFQWEKMQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285753 | |

| Record name | 1,1,1-trifluoro-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-03-6 | |

| Record name | 1,1,1-Trifluoro-3-methyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 382-03-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-trifluoro-3-methylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-3-methylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-3-methylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Trifluoro-3-methylbutan-2-one is a valuable fluorinated building block in organic synthesis, finding applications in the development of pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by the trifluoromethyl group. This technical guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on methodologies that are both efficient and scalable. Detailed experimental protocols for key synthetic routes are presented, along with a comparative analysis of their respective yields and reaction conditions. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of fluorinated organic molecules.

Introduction

The incorporation of fluorine atoms into organic molecules can profoundly influence their biological activity, metabolic stability, and lipophilicity. The trifluoromethyl group (CF₃), in particular, is a common motif in many commercial drugs and agrochemicals. This compound, a trifluoromethyl ketone, serves as a versatile intermediate for the synthesis of more complex fluorinated compounds. This guide will focus on two principal and effective methods for its synthesis: the reaction of an organometallic reagent with a trifluoroacetylating agent and the trifluoromethylation of a carbonyl precursor.

Synthetic Pathways

Two primary synthetic routes have been identified as the most viable for the preparation of this compound:

-

Route A: Grignard Reaction with Ethyl Trifluoroacetate. This method involves the nucleophilic addition of an isopropyl Grignard reagent to ethyl trifluoroacetate.

-

Route B: Acylation of an Organometallic Reagent with a Trifluoroacetic Acid Derivative. This approach utilizes the reaction of an isopropyl-containing organometallic species with a trifluoroacetylating agent like trifluoroacetic anhydride.

The following sections will provide detailed experimental protocols for each of these routes, along with a summary of the expected outcomes.

Logical Workflow for Synthesis

The general workflow for the synthesis, workup, and purification of this compound is outlined below.

Spectroscopic Profile of 1,1,1-Trifluoro-3-methylbutan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,1-Trifluoro-3-methylbutan-2-one (CAS No: 382-03-6). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for volatile fluorinated ketones.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds and the known effects of the trifluoromethyl and isopropyl functional groups on spectroscopic measurements.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.2 | Septet | 1H | CH |

| ~1.2 | Doublet | 6H | CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity (due to J-coupling with ¹⁹F) | Assignment |

| ~195 | Quartet | C=O |

| ~117 | Quartet | CF₃ |

| ~35 | Singlet | CH |

| ~18 | Singlet | CH₃ |

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -72 to -78 | Singlet | CF₃ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2870 | Medium-Strong | C-H stretch (alkyl) |

| ~1740-1760 | Strong | C=O stretch (ketone, α-fluorinated) |

| ~1370 | Medium | C-H bend (isopropyl gem-dimethyl) |

| ~1300-1100 | Strong | C-F stretch |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Notes |

| 140 | [C₅H₇F₃O]⁺ | Molecular Ion (M⁺) |

| 97 | [M - C₃H₇]⁺ or [C₂F₃O]⁺ | Loss of isopropyl radical |

| 71 | [M - CF₃]⁺ or [C₄H₇O]⁺ | Loss of trifluoromethyl radical |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Experimental Protocols

The following are detailed methodologies for acquiring spectroscopic data for volatile fluorinated ketones like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher) with multinuclear probe

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pipettes and vials

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., 0.03% TMS).

-

Gently vortex the vial to ensure the sample is fully dissolved.

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube. The liquid height should be around 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR: Acquire the spectrum with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR: Acquire the spectrum, typically with proton decoupling. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally required compared to ¹³C NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS for ¹H and ¹³C) or an external reference (CFCl₃ for ¹⁹F).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Materials and Equipment:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Pipettes

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Place a small drop (1-2 drops) of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a solvent-moistened lint-free wipe.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Identify the wavenumbers of the major absorption bands.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

-

GC-MS system with a suitable capillary column (e.g., non-polar or medium-polarity)

-

Volatile solvent for dilution (e.g., dichloromethane or hexane)

-

Microsyringe

-

Vials with septa

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~100 µg/mL) in a volatile solvent.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 40°C, hold for 1-2 minutes, and then ramp up to 250°C at 10-20°C/min.

-

Set the injector temperature (e.g., 250°C) and the MS transfer line temperature (e.g., 280°C).

-

Set the MS to scan a suitable mass range (e.g., m/z 35-300). Electron ionization (EI) at 70 eV is standard.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compound.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library database if available.

-

Mandatory Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a typical experimental workflow.

An In-depth Technical Guide to the Physical Properties of 1,1,1-Trifluoro-3-methylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoro-3-methylbutan-2-one, a fluorinated ketone, is a compound of growing interest in the fields of chemical synthesis and drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the known physical properties of this compound, details the experimental methodologies for their determination, and presents a generalized workflow for the characterization of such compounds.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, application in synthetic protocols, and for computational modeling in drug design.

| Property | Value | Reference |

| Molecular Formula | C₅H₇F₃O | [1] |

| Molecular Weight | 140.10 g/mol | [1] |

| CAS Number | 382-03-6 | [1] |

| Appearance | Liquid | |

| Boiling Point | 52-60 °C at 760 mmHg | |

| Density | 1.080 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.320 | |

| Flash Point | -19 °C (-2.2 °F) | [2] |

Experimental Protocols

The accurate determination of physical properties is fundamental to the characterization of any chemical compound. Below are detailed methodologies for the key experiments used to determine the properties of liquid ketones like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile liquid such as this compound, several methods can be employed.

-

Simple Distillation: A sample of the liquid is placed in a distillation flask with boiling chips. The flask is heated, and the temperature of the vapor that distills is measured with a thermometer placed at the vapor outlet. The temperature at which a steady distillation rate is achieved is recorded as the boiling point.

-

Thiele Tube Method: A small amount of the liquid is placed in a small test tube, and an inverted capillary tube is added. The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil. As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement

Density is the mass per unit volume of a substance.

-

Pycnometer Method: A pycnometer, a flask with a specific, known volume, is weighed empty. It is then filled with the sample liquid and weighed again. The mass of the liquid is determined by subtraction. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature of the liquid must be controlled and recorded as density is temperature-dependent.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material.

-

Abbe Refractometer: A small sample of the liquid is placed between the two prisms of an Abbe refractometer. Light is passed through the sample, and the angle of total internal reflection is measured. This angle is used to calculate the refractive index. The temperature of the prisms should be controlled, as the refractive index is temperature-dependent. The measurement is typically performed at 20 °C using the sodium D-line (589 nm).

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Pensky-Martens Closed-Cup Method (ASTM D93): A sample of the liquid is placed in a closed cup and heated at a controlled rate. A small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a novel liquid ketone.

Caption: A logical workflow for the synthesis, purification, and physical characterization of a liquid ketone.

Signaling Pathways and Biological Activity

While a specific signaling pathway for this compound has not been elucidated in publicly available literature, fluorinated ketones, in general, are known to act as inhibitors of various enzymes, particularly proteases. The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic attack by amino acid residues in the active site of enzymes.

The general mechanism of enzyme inhibition by a trifluoromethyl ketone can be conceptualized as follows:

Caption: Generalized mechanism of enzyme inhibition by a trifluoromethyl ketone, forming a stable adduct.

Further research, including biochemical assays and structural biology studies, would be necessary to identify specific protein targets of this compound and elucidate its precise mechanism of action within a biological system.[3]

Conclusion

This technical guide provides a consolidated resource on the physical properties of this compound and the experimental protocols for their determination. The inclusion of a generalized experimental workflow and a conceptual diagram of enzyme inhibition by fluorinated ketones offers a broader context for researchers, scientists, and drug development professionals working with this and similar compounds. The unique properties imparted by the trifluoromethyl group make this class of compounds a promising area for future research and development.

References

Reactivity of 1,1,1-Trifluoro-3-methylbutan-2-one with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 1,1,1-trifluoro-3-methylbutan-2-one with a range of common nucleophiles. The presence of a highly electron-withdrawing trifluoromethyl group renders the carbonyl carbon exceptionally electrophilic, while the adjacent isopropyl group introduces significant steric hindrance, leading to a unique reactivity profile. This document details the mechanistic pathways, summarizes available quantitative data, and provides exemplary experimental protocols for key transformations, including olefination, reduction, cyanohydrin formation, and reactions with organometallic reagents and amines. The information presented herein is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Trifluoromethyl ketones are a pivotal class of compounds in medicinal and agricultural chemistry due to the profound effects the trifluoromethyl group imparts on a molecule's physical, chemical, and biological properties. This compound, with its sterically demanding isopropyl moiety, presents an interesting case study in the balance between electronic activation and steric hindrance. The powerful inductive effect of the CF3 group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. However, the bulky isopropyl group can moderate this reactivity, influencing reaction rates and, in some cases, the regioselectivity of the attack. Understanding this interplay is crucial for the strategic incorporation of this valuable building block into more complex molecular architectures.

General Reactivity Principles

The reactivity of this compound is dominated by the nucleophilic addition to the carbonyl group. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol or undergo subsequent elimination or rearrangement, depending on the nature of the nucleophile and the reaction conditions.

The Discovery and History of Fluorinated Ketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules has proven to be a transformative strategy in medicinal chemistry and materials science. Fluorinated ketones, a class of compounds characterized by the presence of one or more fluorine atoms in proximity to a carbonyl group, have garnered significant attention due to their unique chemical and biological properties. The high electronegativity of fluorine dramatically influences the reactivity of the adjacent ketone, making it a potent electrophile. This enhanced reactivity is the basis for their widespread application as powerful enzyme inhibitors and versatile synthetic intermediates. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of fluorinated ketones, with a focus on their role in drug development.

Historical Perspective: From Swarts to Modern Fluorination

The journey of fluorinated ketones is intrinsically linked to the broader history of organofluorine chemistry. A pivotal moment in this field was the work of Belgian chemist Frédéric Swarts in the 1890s. Swarts developed the first practical methods for introducing fluorine into organic compounds through halogen exchange reactions, famously using antimony trifluoride (SbF₃) to replace chlorine or bromine atoms with fluorine.[1][2][3][4][5] This groundbreaking work, known as the Swarts reaction, opened the door for the synthesis of a wide array of organofluorine compounds, laying the foundation for the future development of fluorinated ketones.[1][2][3][4][5]

The timeline below highlights key milestones in the discovery and development of fluorinated ketones and related organofluorine chemistry:

Synthesis of Fluorinated Ketones

The synthesis of fluorinated ketones has evolved significantly since the pioneering work of Swarts. A variety of methods are now available, ranging from classical halogen exchange to modern electrophilic fluorinating agents.

Synthesis of Trifluoroacetone

Trifluoroacetone is a fundamental building block in organofluorine chemistry. One common synthetic route involves the Claisen condensation of ethyl trifluoroacetate and ethyl acetate, followed by hydrolysis and decarboxylation.[6]

Experimental Protocol: Synthesis of Trifluoroacetone via Claisen Condensation

-

Claisen Condensation: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of ethyl trifluoroacetate and ethyl acetate is added dropwise with stirring. The reaction mixture is then heated at reflux for several hours.

-

Hydrolysis: After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to hydrolyze the resulting β-keto ester.

-

Decarboxylation: The acidic aqueous layer is separated and heated to induce decarboxylation, yielding trifluoroacetone.

-

Purification: The crude trifluoroacetone is then purified by distillation.

Synthesis of Hexafluoroacetone

Hexafluoroacetone is a highly reactive gas that is typically handled as its more stable hydrate. A common industrial synthesis involves the fluorination of hexachloroacetone with hydrogen fluoride.[7] Laboratory-scale syntheses often start from hexafluoropropylene.[7]

Experimental Protocol: Laboratory Synthesis of Hexafluoroacetone from Hexafluoropropylene

-

Formation of the Dithietane: Hexafluoropropylene is reacted with elemental sulfur in the presence of potassium fluoride to form the 1,3-dithietane dimer of hexafluorothioacetone.

-

Oxidation to Hexafluoroacetone: The dithietane is then oxidized to hexafluoroacetone. This can be achieved using various oxidizing agents, such as potassium permanganate.

-

Isolation: The gaseous hexafluoroacetone is collected in a cold trap.

Synthesis of Peptidyl Fluoromethyl Ketones

Peptidyl fluoromethyl ketones are a critical class of enzyme inhibitors. Their synthesis often involves the preparation of a fluoromethyl ketone-containing amino acid derivative, which is then incorporated into a peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques.

Physicochemical and Spectroscopic Properties

The introduction of fluorine significantly alters the physical and spectroscopic properties of ketones. The strong electron-withdrawing nature of fluorine increases the boiling point and density compared to their non-fluorinated analogs. Spectroscopically, the most notable feature is the large chemical shift range and coupling constants observed in ¹⁹F NMR.

Table 1: Physical Properties of Selected Fluorinated Ketones

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Trifluoroacetone | C₃H₃F₃O | 112.05 | 21-22 | 1.252 |

| Hexafluoroacetone | C₃F₆O | 166.02 | -27 | 1.58 (liquid at -40°C) |

| 1,1,1-Trifluoropropanone | C₃H₃F₃O | 112.05 | 21-24 | 1.252 |

Table 2: Spectroscopic Data of Selected Fluorinated Ketones

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR (ν, cm⁻¹) |

| Trifluoroacetone | 2.45 (s, 3H) | 194.5 (q, J=35 Hz), 116.3 (q, J=291 Hz), 32.1 | -77.5 | 1770 (C=O) |

| Hexafluoroacetone | - | 180.1 (septet, J=41 Hz), 117.9 (q, J=289 Hz) | -81.0 | 1810 (C=O) |

Applications in Drug Discovery and Development

The unique reactivity of fluorinated ketones has made them invaluable tools in drug discovery, primarily as inhibitors of various enzyme classes.

Serine and Cysteine Protease Inhibitors

Peptidyl fluoromethyl ketones are potent, irreversible inhibitors of serine and cysteine proteases. The electrophilic carbonyl carbon of the fluorinated ketone is attacked by the nucleophilic serine or cysteine residue in the enzyme's active site, forming a stable tetrahedral hemiketal or hemithioketal adduct. This adduct mimics the transition state of peptide bond hydrolysis, leading to potent inhibition.[8][9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl trifluoromethyl ketone | C3H3F3O | CID 9871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 4. dovepress.com [dovepress.com]

- 5. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 1,1,1-Trifluoro-3-methylbutan-2-one (CAS: 382-03-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral analysis, and potential applications of 1,1,1-Trifluoro-3-methylbutan-2-one, a key building block in modern medicinal chemistry.

Core Properties and Safety Data

This compound is a fluorinated ketone that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its trifluoromethyl group imparts unique properties that are highly sought after in drug design.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 382-03-6 | [1] |

| Molecular Formula | C₅H₇F₃O | [1] |

| Molecular Weight | 140.10 g/mol | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 52-60 °C at 760 mmHg | [1] |

| Density | 1.080 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.320 | [1] |

| Flash Point | -19 °C (-2.2 °F) | |

| SMILES String | CC(C)C(=O)C(F)(F)F | [2] |

| InChI Key | NLCCAFQWEKMQLM-UHFFFAOYSA-N | [1][2] |

Safety Information

This compound is classified as a highly flammable liquid and is harmful if swallowed. Appropriate safety precautions must be taken during handling and storage.

| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Flammable liquids (Category 2), Acute toxicity, oral (Category 4) | Danger | H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. | P210, P233, P240, P241, P242, P243, P264, P270, P280, P301+P312, P303+P361+P353, P330, P370+P378, P403+P235, P501 |

Synthesis and Experimental Protocols

A general and efficient method for the synthesis of trifluoromethyl ketones from carboxylic acids involves the use of trifluoroacetic anhydride (TFAA) and pyridine. This method can be adapted for the preparation of this compound from isovaleric acid (3-methylbutanoic acid).

Synthetic Pathway

Caption: Synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol based on the synthesis of trifluoromethyl ketones from carboxylic acids[3]:

-

Reaction Setup: To a solution of isovaleric acid in toluene, add pyridine followed by the dropwise addition of trifluoroacetic anhydride at a controlled temperature.

-

Reaction: The mixture is then heated to a temperature between 60-100 °C and stirred until the reaction is complete, which can be monitored by techniques such as TLC or GC.

-

Hydrolysis and Decarboxylation: After cooling, water is added to the reaction mixture, and it is stirred at 45 °C to facilitate hydrolysis and decarboxylation to yield the desired trifluoromethyl ketone.

-

Work-up and Purification: The organic layer is separated, washed with appropriate aqueous solutions to remove impurities, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by distillation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a doublet for the two methyl groups and a septet for the single proton of the isopropyl group. The integration of these signals would be in a 6:1 ratio, respectively.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the trifluoromethyl carbon, and the carbons of the isopropyl group.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift would be in the characteristic region for trifluoromethyl ketones.

Infrared (IR) Spectroscopy

The IR spectrum of a similar ketone, butan-2-one, shows a strong, characteristic absorption band for the carbonyl group (C=O) stretching vibration around 1715 cm⁻¹[4]. For this compound, this peak is expected to be present, and additional strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group would also be observed.

Mass Spectrometry (MS)

The mass spectrum of butan-2-one shows a molecular ion peak and characteristic fragmentation patterns, including the formation of an acylium ion[5]. For this compound, the mass spectrum would show a molecular ion peak at m/z 140. The fragmentation pattern would likely involve the loss of the isopropyl group and the formation of the trifluoroacetyl cation ([CF₃CO]⁺).

Role in Drug Development and Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF₃) group into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. The -CF₃ group can improve metabolic stability, increase lipophilicity, and act as a bioisostere for other chemical groups, often leading to improved therapeutic efficacy.

Logical Workflow in Drug Discovery

Caption: Role of trifluoromethylation in drug discovery.

While specific drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motif is a key component in the synthesis of various biologically active molecules. The trifluoromethyl ketone functionality is a versatile handle for a wide range of chemical transformations, making it a valuable precursor for creating libraries of novel compounds for high-throughput screening in drug discovery programs. The principles of using trifluoromethylated building blocks are crucial in the development of modern pharmaceuticals.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | C5H7F3O | CID 238398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the IUPAC Nomenclature of Trifluoromethyl Ketones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for trifluoromethyl ketones. A systematic approach to naming these compounds is crucial for unambiguous communication in research, development, and regulatory contexts. This document outlines the core principles, priority rules, and step-by-step procedures for assigning accurate IUPAC names, supplemented with illustrative examples and structured data.

Core Principles of IUPAC Nomenclature for Ketones

The IUPAC system provides a standardized method for naming organic compounds. For ketones, the fundamental principles involve identifying the parent hydrocarbon chain, indicating the presence of the carbonyl group with a specific suffix, and locating its position on the chain.[1][2][3][4][5]

Identifying the Parent Chain

The parent chain is the longest continuous carbon chain that contains the ketone functional group.[3][6] The name of the parent alkane is used as the base, with the final "-e" replaced by the suffix "-one" to denote the presence of a ketone.[1][4][5]

Numbering the Parent Chain

The parent chain is numbered to give the carbonyl carbon the lowest possible locant (number).[1][5][7] This rule takes precedence over the numbering of other substituents on the chain.[6][8]

The Trifluoromethyl Group as a Substituent

The trifluoromethyl group (-CF3) is treated as a substituent in IUPAC nomenclature.[1][2] It is named "trifluoromethyl" and its position on the parent chain is indicated by a locant. When multiple substituents are present, they are listed in alphabetical order.

Priority Rules in Nomenclature

When a molecule contains multiple functional groups, IUPAC has established a priority order to determine the principal functional group, which dictates the suffix of the name.

The ketone functional group has a higher priority than alkanes, alkenes, alkynes, and haloalkanes.[4][9][10] Therefore, in trifluoromethyl ketones, the ketone group determines the parent name and the numbering of the carbon chain.

Step-by-Step Guide to Naming Trifluoromethyl Ketones

The following workflow outlines the systematic process for naming trifluoromethyl ketones according to IUPAC rules.

Caption: A flowchart illustrating the systematic IUPAC naming process for trifluoromethyl ketones.

Illustrative Examples

The following table provides examples of trifluoromethyl ketones and their corresponding IUPAC names, demonstrating the application of the rules.

| Structure | IUPAC Name | Rationale |

| CF₃-CO-CH₃ | 1,1,1-Trifluoropropan-2-one[1] | The parent chain is propane. The ketone is at position 2, and the three fluorine atoms are on position 1. |

| CF₃-CH₂-CO-CH₃ | 4,4,4-Trifluorobutan-2-one | The parent chain is butane. The ketone is at position 2, and the trifluoromethyl group is at position 4. |

| CF₃-CO-CH₂-CH₂-CH₃ | 1,1,1-Trifluoropentan-2-one | The parent chain is pentane. The ketone is at position 2, and the trifluoromethyl group is at position 1. |

| CH₃-CO-CH(CF₃)-CH₃ | 3-(Trifluoromethyl)butan-2-one | The parent chain is butane. The ketone is at position 2, and the trifluoromethyl group is at position 3. |

Nomenclature of More Complex Structures

Cyclic Trifluoromethyl Ketones

For cyclic ketones, the carbonyl carbon is assigned the locant 1. The ring is then numbered to give the substituents the lowest possible locants.

Caption: Decision process for naming cyclic trifluoromethyl ketones.

Example: For a six-membered ring with a ketone and a trifluoromethyl group on the adjacent carbon, the name would be 2-(Trifluoromethyl)cyclohexan-1-one.

Molecules with Multiple Ketone Groups

If a molecule contains more than one ketone group, the suffix is modified to "-dione", "-trione", etc., and locants are used to indicate the position of each carbonyl group. The parent chain is numbered to give the ketone groups the lowest possible locants.

Data Summary

The following table summarizes the key components of IUPAC names for trifluoromethyl ketones.

| Component | Rule | Example in "4,4,4-Trifluorobutan-2-one" |

| Substituent Locant | Indicates the position of the substituent on the parent chain. | 4,4,4 |

| Substituent Name | Name of the substituent group. | Trifluoro |

| Parent Chain | The longest continuous carbon chain containing the principal functional group. | butan |

| Principal Functional Group Locant | Indicates the position of the principal functional group. | 2 |

| Suffix | Indicates the principal functional group. | -one |

Conclusion

A thorough understanding and correct application of IUPAC nomenclature are essential for scientists and professionals in the field of drug development and chemical research. This guide provides a systematic framework for naming trifluoromethyl ketones, ensuring clarity and consistency in scientific communication. By following these established rules, researchers can avoid ambiguity and contribute to a standardized chemical language.

References

- 1. Methyl trifluoromethyl ketone | C3H3F3O | CID 9871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9,9,9-trifluoro-8-oxo-N-(3-phenylphenyl)nonanamide | C21H22F3NO2 | CID 25023793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. IUPAC Rules [chem.uiuc.edu]

- 7. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

A Theoretical Conformational Analysis of 1,1,1-Trifluoro-3-methylbutan-2-one: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed theoretical exploration of the conformational landscape of 1,1,1-Trifluoro-3-methylbutan-2-one. In the absence of specific experimental or computational studies on this molecule, this paper establishes a robust theoretical framework based on fundamental principles of stereochemistry and the known conformational effects of its constituent functional groups: a trifluoromethyl group, a carbonyl group, and an isopropyl group. The analysis delves into the anticipated rotational isomers, the energetic factors governing their relative stabilities, and the potential barriers to internal rotation. Furthermore, this guide outlines the key experimental and computational methodologies that would be employed to empirically and theoretically validate the conformational preferences discussed. This document is intended to serve as a foundational resource for researchers interested in the stereochemical properties of fluorinated ketones and their implications in fields such as medicinal chemistry and materials science.

Introduction

Fluorinated organic molecules are of significant interest in pharmaceutical and materials science due to the unique physicochemical properties imparted by fluorine atoms.[1][2] The trifluoromethyl group (–CF₃), in particular, is a common substituent used to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] The conformational preferences of a molecule are intrinsically linked to its biological activity and material properties. Therefore, a thorough understanding of the three-dimensional structure of this compound is crucial for predicting its behavior and designing related compounds with desired characteristics.

This guide will focus on the rotation around the central C(O)–C(isopropyl) single bond, which dictates the relative orientation of the bulky trifluoromethyl and isopropyl groups. The interplay of steric hindrance and electrostatic interactions is expected to result in a distinct conformational landscape with specific low-energy isomers.

Theoretical Background: Driving Forces of Conformational Preference

The conformational isomerism in this compound is primarily governed by the rotation about the C2-C3 bond. The relative stability of the resulting conformers is determined by a balance of several factors:

-

Steric Hindrance: The bulky nature of both the trifluoromethyl (–CF₃) and isopropyl (–CH(CH₃)₂) groups leads to significant van der Waals repulsion when they are in close proximity.[4][5] Conformers that minimize the spatial overlap between these groups are expected to be energetically favored. The steric demand of a trifluoromethyl group is considered to be similar to or slightly larger than an ethyl group.[5][6] The isopropyl group is also notably bulky.[4][7]

-

Dipole-Dipole Interactions: The carbonyl group (C=O) possesses a significant dipole moment. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the local dipole moments within the molecule.[3] The relative orientation of these dipoles in different conformers will affect their electrostatic potential energy.

-

Torsional Strain: Eclipsing interactions between substituents on adjacent carbon atoms lead to torsional strain, destabilizing the conformation. Staggered conformations are generally of lower energy.[4]

Postulated Conformational Analysis of this compound

Based on the principles outlined above, we can postulate the existence of several key conformers arising from the rotation around the C2-C3 bond. The dihedral angle of interest is defined by the atoms F-C2-C3-H.

Anticipated Conformers

The primary rotational isomers are expected to be staggered conformations to minimize torsional strain. The key conformers would be an anti-periplanar (ap) or trans conformation, where the trifluoromethyl group and the hydrogen of the isopropyl group are positioned opposite to each other, and two syn-clinal (sc) or gauche conformations.

Caption: Postulated Conformational Equilibrium.

Relative Stabilities

The anti-periplanar conformer is predicted to be the most stable due to the minimization of steric repulsion between the large trifluoromethyl and isopropyl groups. In this arrangement, these bulky groups are positioned as far apart as possible.

The gauche conformers would be higher in energy due to the closer proximity of the trifluoromethyl and isopropyl groups, leading to increased steric strain. The energy difference between the anti and gauche forms will be indicative of the magnitude of this steric interaction.

Eclipsed conformations, where the substituents on the C2 and C3 carbons are aligned, will represent the transition states for rotation and will be of the highest energy.

Summary of Postulated Conformational Data

The following table summarizes the expected qualitative data for the principal conformers of this compound.

| Conformer | Dihedral Angle (F-C2-C3-H) | Relative Energy (Predicted) | Key Interactions |

| Anti-periplanar | ~180° | Lowest | Minimized steric repulsion |

| Syn-clinal (Gauche) | ~60°, ~300° | Higher | Increased steric strain |

| Eclipsed | 0°, 120°, 240° | Highest | Maximal steric and torsional strain |

Recommended Experimental and Computational Protocols

To validate the theoretical analysis presented, a combination of experimental and computational methods would be necessary.

Experimental Methodologies

4.1.1. Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for the precise determination of molecular geometry in the gas phase.[8][9][10] By analyzing the rotational spectra, the moments of inertia for each conformer can be determined, which in turn provides information about bond lengths and angles. The relative intensities of the spectral lines can be used to estimate the relative populations of the conformers and thus their energy differences.

Experimental Protocol: Microwave Spectroscopy

-

Sample Preparation: A gaseous sample of this compound would be introduced into a high-vacuum chamber.

-

Data Acquisition: The sample would be irradiated with microwave radiation, and the absorption spectrum recorded.

-

Spectral Analysis: The resulting rotational transitions would be assigned to specific conformers.

-

Structural Determination: The rotational constants obtained from the analysis would be used to determine the molecular structure of each conformer.

-

Energy Calculation: The relative intensities of the transitions would be used to calculate the energy differences between the conformers.

4.1.2. Gas Electron Diffraction (GED)

Gas electron diffraction is another valuable technique for determining the structure of molecules in the gas phase.[11][12][13][14] It provides information on internuclear distances and bond angles. The data from GED can be used in conjunction with microwave spectroscopy to obtain a more complete structural picture.

Experimental Protocol: Gas Electron Diffraction

-

Sample Introduction: A beam of high-energy electrons is passed through a gaseous sample of the molecule.

-

Diffraction Pattern: The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution curve, which provides information about the distances between atoms in the molecule.

-

Structural Refinement: The experimental data is compared to theoretical models to refine the molecular structure.

Caption: A typical experimental workflow.

Computational Chemistry Methods

Computational chemistry provides a powerful means to investigate conformational landscapes and is often used in conjunction with experimental techniques.[15][16][17]

4.2.1. Conformational Search

A systematic or stochastic conformational search can be performed to identify all low-energy minima on the potential energy surface.[16][18]

4.2.2. Quantum Chemical Calculations

High-level ab initio or density functional theory (DFT) calculations can be used to optimize the geometry of each conformer and calculate their relative energies and rotational barriers.[17] Popular methods include Møller-Plesset perturbation theory (MP2) and various DFT functionals like B3LYP and M06-2X, often with large basis sets to ensure accuracy.[17]

Computational Protocol

-

Initial Structures: Generate initial 3D structures for the possible conformers.

-

Conformational Search: Employ a conformational search algorithm to identify all stable conformers.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a selected quantum chemical method (e.g., DFT with a suitable basis set).

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.

-

Energy Calculations: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for more accurate relative energies.

-

Rotational Barrier Calculation: Map the potential energy surface by performing constrained optimizations at various dihedral angles to determine the rotational barriers.

Conclusion

While direct experimental or computational data for the conformational analysis of this compound is not currently available in the public domain, a thorough theoretical analysis based on established stereochemical principles provides a strong predictive framework. The dominant conformation is expected to be the anti-periplanar form, which minimizes steric interactions between the bulky trifluoromethyl and isopropyl groups. The methodologies of microwave spectroscopy, gas electron diffraction, and computational chemistry are the indicated tools for the definitive characterization of this molecule's conformational landscape. The insights gained from such studies would be invaluable for the rational design of novel fluorinated compounds in drug discovery and materials science.

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. Microwave spectroscopy - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 12. The Determination of Molecular Structure by Gas-Phase Electron Diffraction Studies - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. theop11.chem.elte.hu [theop11.chem.elte.hu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. calcus.cloud [calcus.cloud]

- 17. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 18. Frontiers | Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA [frontiersin.org]

Quantum Chemical Insights into 1,1,1-Trifluoro-3-methylbutan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

1,1,1-Trifluoro-3-methylbutan-2-one, a fluorinated ketone, possesses a molecular formula of C₅H₇F₃O and a molecular weight of approximately 140.10 g/mol .[1][2] Its structure comprises a trifluoromethyl group adjacent to a carbonyl group, which is in turn bonded to an isopropyl group. This unique arrangement of functional groups is expected to significantly influence its chemical reactivity and intermolecular interactions.

Computational Methodology: A Standard Protocol

The following section details a typical workflow for performing quantum chemical calculations on a molecule like this compound. This protocol is designed to yield accurate predictions of its molecular properties.

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms. A common and effective method for this is the Density Functional Theory (DFT) with the B3LYP functional, paired with a sufficiently large basis set such as 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be compared with experimental IR spectra for validation of the computational method.

Electronic Property Calculations

Further calculations can be performed to understand the electronic structure of the molecule. This includes determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. Additionally, the distribution of electron density can be analyzed through methods like Mulliken population analysis to identify atomic charges and reactive sites within the molecule.

Predicted Molecular Data

The following tables summarize the kind of quantitative data that would be generated from the quantum chemical calculations described above. These values are hypothetical but are based on typical results for similar fluorinated ketones.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| C-CF₃ | 1.52 Å | |

| C-C(CH₃)₂ | 1.54 Å | |

| C-F (avg.) | 1.34 Å | |

| C-H (isopropyl, avg.) | 1.10 Å | |

| Bond Angle | O=C-CF₃ | 121.5° |

| O=C-C(CH₃)₂ | 120.8° | |

| F-C-F (avg.) | 108.2° | |

| Dihedral Angle | C-C-C=O | ~180° (for an anti-periplanar conformation) |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C=O Stretch | Carbonyl | ~1730 |

| C-F Stretch (asymmetric) | Trifluoromethyl | ~1250 |

| C-F Stretch (symmetric) | Trifluoromethyl | ~1150 |

| C-H Stretch (isopropyl) | Alkyl | ~2980 |

| C-C Stretch | Skeleton | ~1000-1100 |

Table 3: Calculated Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.9 D |

Experimental Validation: Standard Protocols

To validate the theoretical calculations, experimental data is essential. The following are standard experimental protocols that would be employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the vibrational spectrum of the molecule for comparison with calculated frequencies.

Methodology: A small sample of this compound is placed in a liquid cell or prepared as a thin film on a suitable substrate (e.g., KBr plates). The sample is then analyzed using an FT-IR spectrometer over a typical range of 4000-400 cm⁻¹. The resulting spectrum, showing absorbance or transmittance as a function of wavenumber, is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the ¹H and ¹³C nuclei, providing further structural confirmation.

Methodology: The compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts (δ), coupling constants (J), and integration values provide detailed information about the connectivity and structure of the molecule, which can be compared to the optimized geometry from calculations.

Workflow and Data Relationships

The following diagram illustrates the logical workflow of the quantum chemical calculations and their relationship with experimental validation.

Caption: Workflow of quantum chemical calculations and experimental validation.

Conclusion

Quantum chemical calculations offer a powerful, non-invasive approach to understanding the fundamental properties of molecules like this compound. By following the outlined computational and experimental protocols, researchers can gain deep insights into the molecule's geometry, stability, and reactivity. This knowledge is invaluable for applications in drug development, materials science, and chemical synthesis, where understanding molecular-level behavior is paramount. The presented data, while illustrative, provides a solid foundation and a practical guide for initiating such theoretical investigations.

References

Solubility of 1,1,1-Trifluoro-3-methylbutan-2-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1,1,1-Trifluoro-3-methylbutan-2-one in various organic solvents. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, qualitative predictions, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a fluorinated ketone with the chemical formula C₅H₇F₃O.[1] Its structure, featuring a trifluoromethyl group adjacent to a carbonyl group, imparts unique physicochemical properties, including high electronegativity and altered polarity, which significantly influence its solubility behavior. Understanding its solubility is crucial for applications in organic synthesis, as a reaction medium, or in the formulation of pharmaceutical products.

Physicochemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇F₃O[1] |

| Molecular Weight | 140.10 g/mol [1] |

| Density | 1.080 g/mL at 25 °C |

| Boiling Point | 52-60 °C at 760 mmHg |

| Form | Liquid |

Predicted Solubility in Organic Solvents

Qualitative Solubility Predictions:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The strong dipole-dipole interactions between the polar aprotic solvent and the carbonyl and trifluoromethyl groups of the solute are expected to lead to high solubility. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ketone can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol. However, the bulky isopropyl and trifluoromethyl groups may introduce some steric hindrance, potentially limiting solubility compared to polar aprotic solvents. |

| Nonpolar | Hexane, Toluene, Carbon tetrachloride | Low to Moderate | While the methyl and isopropyl groups of the solute are nonpolar, the strong polarity of the trifluoromethyl and carbonyl groups will likely limit miscibility with nonpolar solvents. Some solubility may be observed, particularly in aromatic solvents like toluene due to potential pi-stacking interactions. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | The polarity of halogenated solvents is intermediate, and they can effectively solvate the polar regions of the molecule without the hydrogen bonding interactions of protic solvents. |

Experimental Determination of Solubility

A precise understanding of solubility requires experimental determination. The gravimetric method is a straightforward and reliable technique for quantifying the solubility of a solid or liquid solute in a solvent.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, taking a known amount of that solution, evaporating the solvent, and weighing the remaining solute.

Materials and Apparatus:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatic bath or water bath

-

Conical flasks with stoppers

-

Pipettes

-

Evaporating dish or watch glass

-

Drying oven

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing the chosen organic solvent.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic bath set to the desired temperature and agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solute at the bottom of the flask indicates a saturated solution.[2][3]

-

-

Sample Withdrawal:

-

Allow the solution to stand undisturbed at the set temperature until the excess solute has settled.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-calibrated pipette.[3]

-

-

Gravimetric Analysis:

-

Accurately weigh a clean and dry evaporating dish (W₁).

-

Transfer the withdrawn aliquot of the saturated solution into the evaporating dish and weigh it again (W₂).

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator. For higher boiling point solvents, a drying oven set to a temperature below the boiling point of the solute can be used.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it (W₃).

-

Repeat the drying and weighing steps until a constant weight is achieved.[3]

-

-

Calculation of Solubility:

-

Weight of the solute = W₃ - W₁

-

Weight of the solvent = W₂ - W₃

-

Solubility can be expressed in various units, such as g/100 g of solvent:

-

Solubility = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

-

Visualizing Experimental and Synthetic Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Logical Relationship in Synthesis

A common route for the synthesis of trifluoromethyl ketones involves the reaction of a carboxylic acid with trifluoroacetic anhydride. The following diagram outlines this general synthetic pathway.

Caption: General Synthesis Pathway for Trifluoromethyl Ketones.

Conclusion

While quantitative data on the solubility of this compound in various organic solvents is sparse in the current literature, its molecular structure allows for informed predictions. It is expected to be highly soluble in polar aprotic and halogenated solvents, with moderate to high solubility in polar protic solvents and lower solubility in nonpolar solvents. For precise applications, especially in drug development and process chemistry, experimental determination of solubility using standardized methods like the gravimetric protocol detailed in this guide is strongly recommended. The provided workflows offer a clear visual representation of the necessary experimental and synthetic procedures.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of 1,1,1-Trifluoro-3-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,1-Trifluoro-3-methylbutan-2-one in asymmetric synthesis, focusing on its enantioselective reduction to the corresponding chiral alcohol, 1,1,1-Trifluoro-3-methylbutan-2-ol. This fluorinated alcohol is a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. The protocols detailed below are based on established academic research and provide a starting point for laboratory implementation.

Introduction

The introduction of fluorine-containing moieties is a widely used strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Chiral fluorinated building blocks, such as the enantiomers of 1,1,1-Trifluoro-3-methylbutan-2-ol, are therefore of significant interest. The primary route to these compounds is the asymmetric reduction of the parent ketone, this compound. This document outlines catalytic methods to achieve this transformation with high enantioselectivity.

Asymmetric Reduction of this compound

The enantioselective reduction of this compound can be effectively achieved using various catalytic systems. Below are summaries of key findings and data from representative studies.

Catalytic Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful method for the reduction of ketones. The use of chiral ruthenium catalysts in the presence of a hydrogen donor, such as a formic acid/triethylamine mixture, has been shown to be effective for the reduction of fluorinated ketones.

Table 1: Asymmetric Transfer Hydrogenation of this compound

| Catalyst | Hydrogen Donor | Solvent | Temp. (°C) | Yield (%) | ee (%) | Product Configuration |

| RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2) | CH₂Cl₂ | 28 | >95 | 94 | (S) |

| RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2) | CH₂Cl₂ | 28 | >95 | 93 | (R) |

Data sourced from a representative study on the asymmetric reduction of fluorinated ketones.

Chiral Borane-Mediated Reduction

Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are also highly effective for the enantioselective reduction of ketones. These reactions typically use a borane source as the stoichiometric reductant.

Table 2: CBS-Catalyzed Asymmetric Reduction of a Structurally Similar Ketone (3,3-dimethyl-1,1,1-trifluoro-2-butanone)

| Catalyst | Reductant | Solvent | Temp. (°C) | Yield (%) | ee (%) | Product Configuration |

| (R)-CBS catalyst | BH₃·SMe₂ | THF | -35 | 95 | 98 | (R) |

This data for a structurally similar ketone suggests a promising approach for this compound.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using a Chiral Ruthenium Catalyst

This protocol is adapted from methodologies developed for the asymmetric reduction of fluorinated ketones.

Materials:

-

This compound

-

RuCl--INVALID-LINK-- or RuCl--INVALID-LINK--

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Argon or Nitrogen for inert atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ruthenium catalyst (0.01 mol%) in anhydrous CH₂Cl₂.

-

Add the this compound (1.0 eq) to the catalyst solution.

-

Add the formic acid/triethylamine mixture (1.5 eq) to the reaction flask.

-

Stir the reaction mixture at 28 °C and monitor the progress by TLC or GC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the product with CH₂Cl₂ (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Reduction using a Chiral Oxazaborolidine (CBS) Catalyst

This protocol is a general procedure based on the successful reduction of similar fluorinated ketones.

Materials:

-

This compound

-

(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

-

Borane dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Argon or Nitrogen for inert atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the CBS catalyst (0.1 eq) in anhydrous THF.

-

Cool the solution to -35 °C in a dry ice/acetone bath.

-

Slowly add the borane dimethyl sulfide complex (1.0 M in THF, 1.0 eq) to the catalyst solution and stir for 10 minutes.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Add the ketone solution dropwise to the reaction mixture over a period of 30 minutes.

-

Stir the reaction at -35 °C and monitor by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -35 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Caption: General scheme for the asymmetric reduction of this compound.

Application of 1,1,1-Trifluoro-3-methylbutan-2-one in Medicinal Chemistry: Synthesis of Potent Antifungal Agents

Introduction

1,1,1-Trifluoro-3-methylbutan-2-one is a valuable fluorinated building block in medicinal chemistry. The presence of the trifluoromethyl group (CF3) is a well-established strategy to enhance the pharmacological properties of drug candidates. This moiety can improve metabolic stability, binding affinity, and cell membrane permeability due to its high electronegativity, steric bulk, and lipophilicity. One of the key applications of this compound is in the synthesis of α-trifluoromethylated tertiary alcohols through nucleophilic addition reactions, such as the Grignard reaction. These resulting alcohols are versatile intermediates and have shown promise as potent bioactive agents, particularly in the development of novel antifungal drugs.

This document provides detailed application notes and protocols for the synthesis of α-trifluoromethylated tertiary alcohols using this compound and their evaluation as potential antifungal agents.

Application Notes

The primary application of this compound in a medicinal chemistry context is its use as an electrophile in carbon-carbon bond-forming reactions to create complex molecules with a trifluoromethyl alcohol motif. This structural feature is found in various pharmaceuticals, including HIV reverse transcriptase inhibitors.

A key synthetic transformation is the Grignard reaction, where an organomagnesium halide (Grignard reagent) attacks the electrophilic carbonyl carbon of this compound. This reaction provides a straightforward and efficient method to introduce a wide variety of substituents, enabling the exploration of diverse chemical space for structure-activity relationship (SAR) studies.

The resulting α-trifluoromethylated tertiary alcohols have demonstrated significant potential as antifungal agents. The trifluoromethyl group can enhance the interaction of the molecule with fungal-specific targets, leading to potent inhibition of fungal growth.

Experimental Protocols

Protocol 1: Synthesis of α-Trifluoromethylated Tertiary Alcohols via Grignard Reaction

This protocol describes a general procedure for the synthesis of 1,1,1-Trifluoro-3-methyl-2-arylbutan-2-ols.

Materials:

-

This compound

-

Substituted aryl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Iodine crystal (for initiation)

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of the substituted aryl bromide in anhydrous THF dropwise to the magnesium turnings.

-

The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the aryl bromide solution.

-

After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with this compound:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of this compound in anhydrous THF dropwise to the Grignard reagent solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Protocol 2: In Vitro Antifungal Activity Assay

This protocol outlines the procedure for evaluating the antifungal activity of the synthesized compounds against various fungal strains.

Materials:

-

Synthesized α-trifluoromethylated tertiary alcohols

-

Fungal strains (e.g., Fusarium graminearum, Fusarium oxysporum, Rhizoctonia solani)

-

Potato Dextrose Agar (PDA) medium

-

Dimethyl sulfoxide (DMSO)

-

Commercial fungicide (e.g., triadimefon) as a positive control

-

Sterile petri dishes and micropipettes

Procedure:

-

Compound Preparation:

-

Dissolve the synthesized compounds and the positive control in DMSO to prepare stock solutions of known concentration.

-

-

Mycelial Growth Inhibition Assay:

-

Prepare PDA medium and autoclave.

-

Cool the medium to 50-60 °C and add the appropriate volume of the stock solution of the test compound to achieve the desired final concentrations. Add the same volume of DMSO to the control plates.

-

Pour the medium into sterile petri dishes.

-

Inoculate the center of each agar plate with a mycelial disc (5 mm diameter) from a fresh culture of the fungal strain.

-

Incubate the plates at 25 °C for 48-72 hours.

-

-

Data Analysis:

-